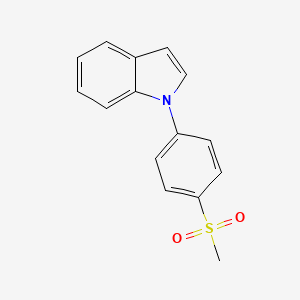
1-(4-(methylsulfonyl)phenyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Methylsulfonyl)phenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a phenyl group substituted with a methylsulfonyl group at the para position and an indole moiety. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 1-(4-(Methylsulfonyl)phenyl)-1H-Indol beinhaltet typischerweise die Reaktion von 4-(Methylsulfonyl)phenylhydrazin mit einem geeigneten Indol-Vorläufer. Eine gängige Methode umfasst die Fischer-Indol-Synthese, bei der Phenylhydrazine unter sauren Bedingungen mit Ketonen oder Aldehyden reagieren, um Indole zu bilden .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann eine mehrstufige Synthese beinhalten, die von kommerziell erhältlichen Ausgangsmaterialien ausgeht. Der Prozess umfasst häufig Schritte wie Sulfonierung, Nitrierung, Reduktion und Cyclisierung, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-(4-(Methylsulfonyl)phenyl)-1H-Indol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Methylsulfonylgruppe kann oxidiert werden, um Sulfonderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Sulfid umwandeln.
Substitution: Elektrophiler aromatischer Substitutionen können am Phenylring auftreten, was eine weitere Funktionalisierung ermöglicht.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.
Substitution: Halogenierungsmittel, Nitrierungsmittel und Friedel-Crafts-Acylierungsbedingungen sind typisch.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfonderivate, Sulfide und verschiedene substituierte Indole, abhängig von den spezifischen verwendeten Reagenzien und Bedingungen .
Wissenschaftliche Forschungsanwendungen
1-(4-(Methylsulfonyl)phenyl)-1H-Indol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkungsmechanismus von 1-(4-(Methylsulfonyl)phenyl)-1H-Indol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. Beispielsweise kann es Cyclooxygenase (COX)-Enzyme hemmen, wodurch die Produktion proinflammatorischer Mediatoren reduziert wird . Darüber hinaus kann es mit bakteriellen Zellmembranen interagieren, was zu einer antibakteriellen Aktivität führt .
Ähnliche Verbindungen:
- 1-(4-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanon
- 1-(1-(4-Ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanon
- 2-Phenyl-3-(phenylthio)-1H-pyrrol-1-carboxamid
Vergleich: 1-(4-(Methylsulfonyl)phenyl)-1H-Indol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu anderen Indol-Derivaten kann es eine unterschiedliche Reaktivität und Selektivität bei chemischen Reaktionen sowie einzigartige biologische Aktivitäten aufweisen .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone
- 1-(1-(4-Ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone
- 2-Phenyl-3-(phenylthio)-1H-pyrrole-1-carboxamide
Comparison: 1-(4-(Methylsulfonyl)phenyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Eigenschaften
Molekularformel |
C15H13NO2S |
|---|---|
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
1-(4-methylsulfonylphenyl)indole |
InChI |
InChI=1S/C15H13NO2S/c1-19(17,18)14-8-6-13(7-9-14)16-11-10-12-4-2-3-5-15(12)16/h2-11H,1H3 |
InChI-Schlüssel |
XRGCFRFZQVGLLT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















